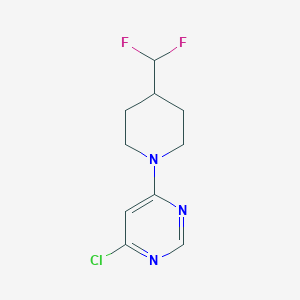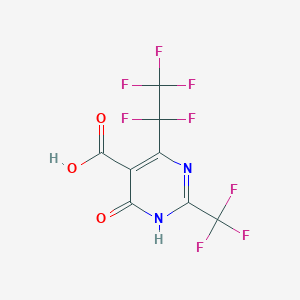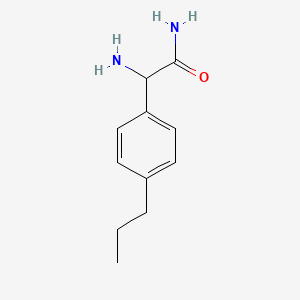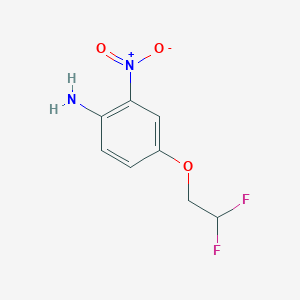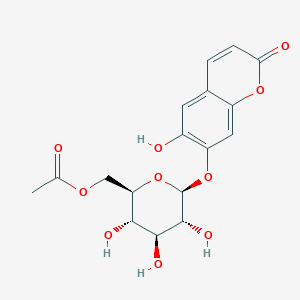
Prionanthoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prionanthoside is a natural product used in research related to life sciencesThe compound has the molecular formula C17H18O10 and a molecular weight of 382.32 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Prionanthoside involves several steps, typically starting from naturally occurring precursors. The exact synthetic route can vary, but it generally includes the following steps:
Extraction: The initial step involves extracting the natural precursor from plant sources.
Purification: The extracted compound is then purified using chromatographic techniques.
Chemical Modification: The purified compound undergoes chemical modifications, such as glycosylation, to form this compound.
Industrial Production Methods: Industrial production of this compound is less common due to its natural origin. advancements in biotechnology and synthetic biology may enable large-scale production through microbial fermentation and enzymatic synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Prionanthoside can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Prionanthoside has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its potential role in cellular signaling and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of Prionanthoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Enzyme Inhibition: this compound may inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling.
Gene Expression: this compound may influence gene expression, leading to changes in protein synthesis and cellular function
Comparaison Avec Des Composés Similaires
Prionanthoside can be compared with other glycosides and natural products, such as:
Quercetin: A flavonoid glycoside with antioxidant properties.
Rutin: Another glycoside known for its anti-inflammatory effects.
Kaempferol: A flavonoid with potential anticancer properties.
Uniqueness: this compound is unique due to its specific molecular structure and the presence of multiple hydroxyl groups, which contribute to its diverse biological activities. Its natural origin and potential therapeutic applications make it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C17H18O10 |
|---|---|
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(6-hydroxy-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H18O10/c1-7(18)24-6-12-14(21)15(22)16(23)17(27-12)26-11-5-10-8(4-9(11)19)2-3-13(20)25-10/h2-5,12,14-17,19,21-23H,6H2,1H3/t12-,14-,15+,16-,17-/m1/s1 |
Clé InChI |
HUYSUIPBOBFBTQ-USACIQFYSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C3C=CC(=O)OC3=C2)O)O)O)O |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C=CC(=O)OC3=C2)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]carbamate](/img/structure/B13433165.png)
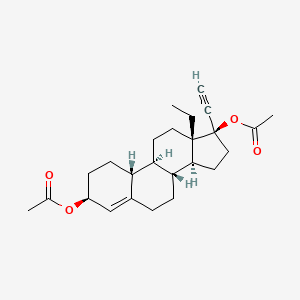
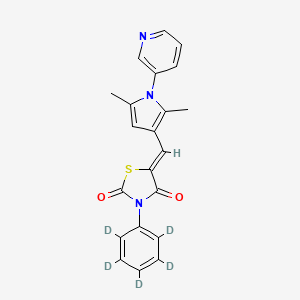
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13433176.png)

![1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol](/img/structure/B13433179.png)
![N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide](/img/structure/B13433184.png)
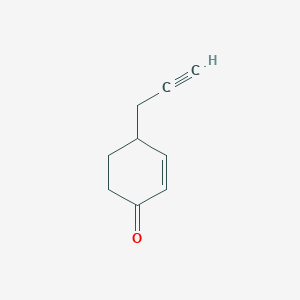
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13433199.png)
